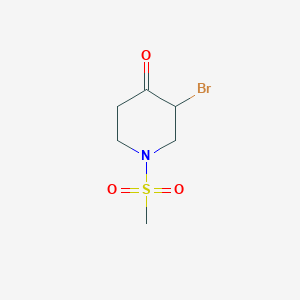
3-Bromo-1-(methylsulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(methylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C6H10BrNO3S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(methylsulfonyl)piperidin-4-one typically involves the bromination of 1-(methylsulfonyl)piperidin-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidinones depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the sulfone derivative.
Scientific Research Applications
3-Bromo-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methylsulfonyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1-(methylsulfonyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Iodo-1-(methylsulfonyl)piperidin-4-one: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness
3-Bromo-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H10BrNO3S |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
3-bromo-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C6H10BrNO3S/c1-12(10,11)8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3 |
InChI Key |
IFGJMTWYRDALQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)C(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


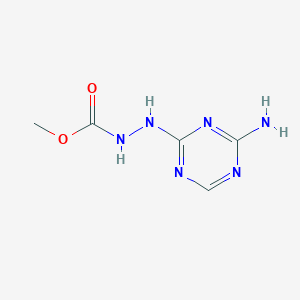
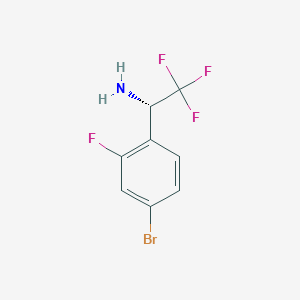
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

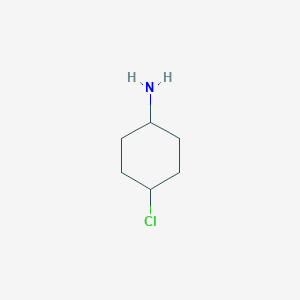
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)

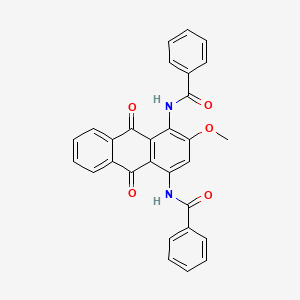
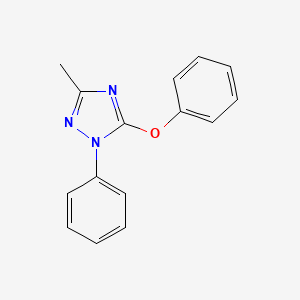
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)


